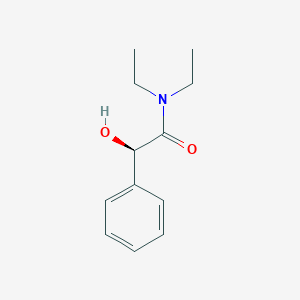
1-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde is a chemical compound belonging to the class of pyridine derivatives It features a pyridine ring substituted with a methyl group at the first position and a formyl group at the third position
Synthetic Routes and Reaction Conditions:
Isoxazole Strategy: One common synthetic route involves the use of isoxazole derivatives. The reaction typically employs molybdenum hexacarbonyl (Mo(CO)6) as a catalyst to facilitate ring expansion. The starting materials include methyl 2-(isoxazol-5-yl)-3-oxopropanoates, which undergo a series of reactions to form the desired product.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
化学反应分析
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4). The oxidation typically targets the methyl group, converting it to a carboxylic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the formyl group to a hydroxyl group, forming a hydroxyl derivative.
Substitution Reactions: Substitution reactions can occur at the pyridine ring, involving nucleophilic substitution with various reagents. Common reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium amide, NaNH2).
Major Products: The major products formed from these reactions include carboxylic acids, hydroxyl derivatives, and various substituted pyridine derivatives.
科学研究应用
Chemistry: In synthetic chemistry, 1-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde serves as a building block for the synthesis of more complex molecules. It is used in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has shown potential biological activities, including antimicrobial and antioxidant properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Research has explored its use in medicinal chemistry, particularly in the design of new drugs targeting various diseases. Its derivatives may exhibit pharmacological activities such as anti-inflammatory and anticancer effects.
Industry: In the chemical industry, it is utilized in the production of dyes, pigments, and other industrial chemicals. Its versatility makes it valuable in various manufacturing processes.
作用机制
The mechanism by which 1-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In antioxidant activity, it may neutralize free radicals, preventing oxidative damage to cells.
相似化合物的比较
1-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde is structurally similar to other pyridine derivatives such as 2-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde and 5-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde. its unique substitution pattern gives it distinct chemical and biological properties. For instance, the position of the methyl group and formyl group can influence its reactivity and biological activity.
List of Similar Compounds
2-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde
5-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde
3-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
1-methyl-4-oxopyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-8-3-2-7(10)6(4-8)5-9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJXDPPRPROQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)C(=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
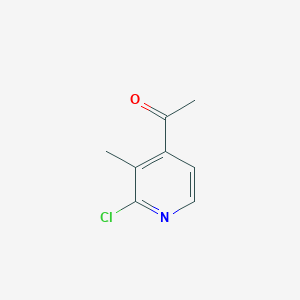
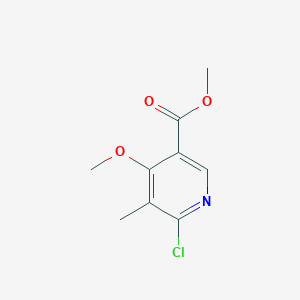
![6-fluoro-2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B8052956.png)
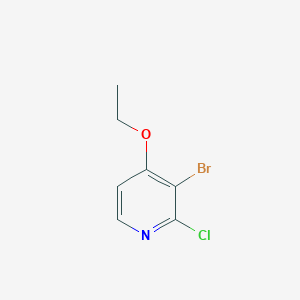
![5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B8052964.png)
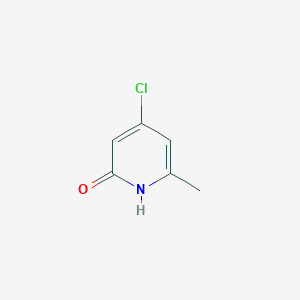
![1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B8052978.png)
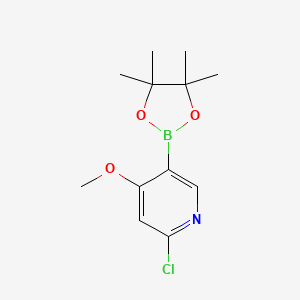
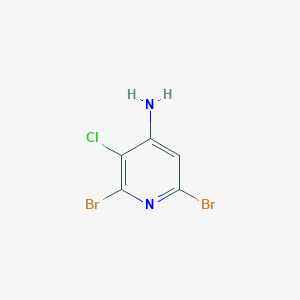
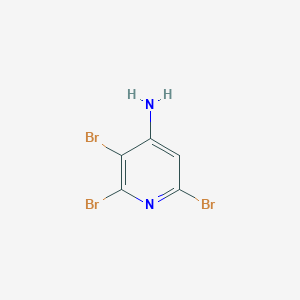
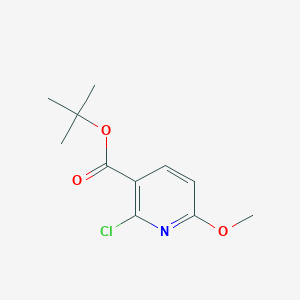
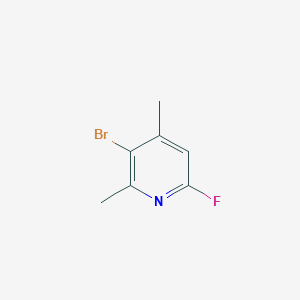
![tert-Butyl 1,3-dibromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B8053017.png)
